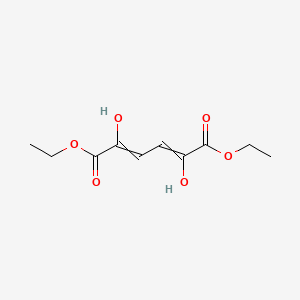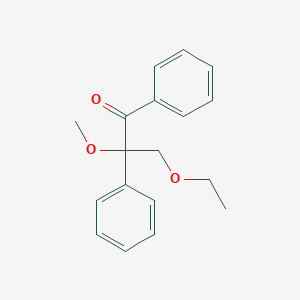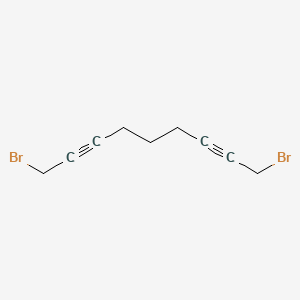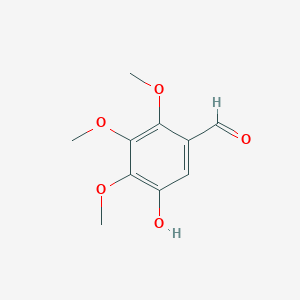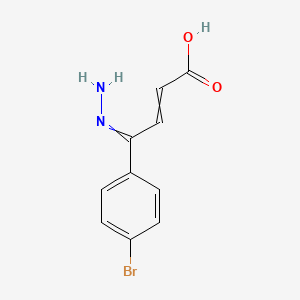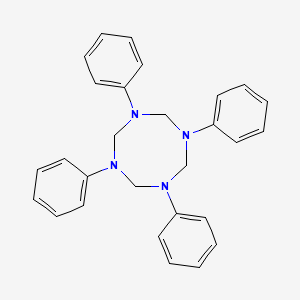
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane is a chemical compound characterized by its unique structure, which includes four phenyl groups attached to a tetrazocane ring
Métodos De Preparación
The synthesis of 1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane typically involves the reaction of tetrazocane with phenyl-containing reagents under specific conditions. One common method includes the use of phenyl lithium or phenyl magnesium bromide in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial production methods may involve scaling up these laboratory procedures, with additional steps to ensure the consistency and quality of the final product. This might include purification processes such as recrystallization or chromatography.
Análisis De Reacciones Químicas
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenyl groups.
Substitution: Substitution reactions can occur when the phenyl groups are replaced by other functional groups using reagents such as halogens or alkylating agents.
Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to ensure the desired products are obtained. Major products from these reactions include various substituted tetrazocane derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential as a bioactive compound, including its interactions with biological macromolecules.
Medicine: There is interest in its potential therapeutic properties, such as its ability to interact with specific enzymes or receptors.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can lead to changes in the activity of these targets, resulting in various biological or chemical effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparación Con Compuestos Similares
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane can be compared with other similar compounds, such as:
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane: Known for its use in energetic materials, this compound has different applications and properties compared to this compound.
1,3,5,7-Tetramethyl-1,3,5,7-tetrazocane: This compound has methyl groups instead of phenyl groups, leading to different chemical reactivity and applications.
1,3,5,7-Tetraphenyladamantane: While structurally similar, this compound has different physical and chemical properties due to the adamantane core.
The uniqueness of this compound lies in its specific structural arrangement and the presence of phenyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
112633-15-5 |
|---|---|
Fórmula molecular |
C28H28N4 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1,3,5,7-tetraphenyl-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C28H28N4/c1-5-13-25(14-6-1)29-21-30(26-15-7-2-8-16-26)23-32(28-19-11-4-12-20-28)24-31(22-29)27-17-9-3-10-18-27/h1-20H,21-24H2 |
Clave InChI |
FZKCTCIBPBFMRW-UHFFFAOYSA-N |
SMILES canónico |
C1N(CN(CN(CN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



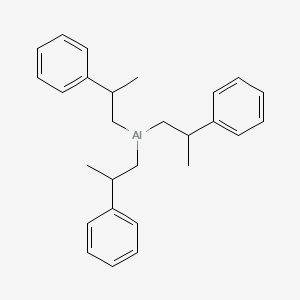
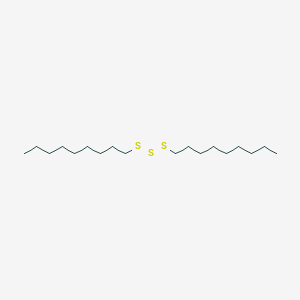
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
